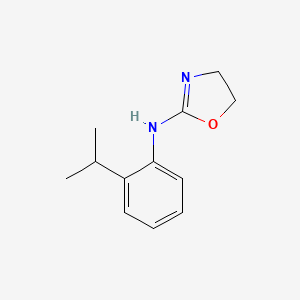
Aniline, 2-isopropyl-N-(2-oxazolin-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the oxazoline ring in its structure makes it a valuable compound in various fields, including pharmaceuticals, industrial chemistry, and polymer science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- typically involves the reaction of aniline derivatives with oxazoline precursors. One common method includes the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while reduction can produce oxazolidines .
Aplicaciones Científicas De Investigación
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, influencing the activity of metalloenzymes or other metalloproteins. Additionally, the compound can act as a nucleophile or electrophile in biochemical pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
- 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Uniqueness
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is unique due to its specific substitution pattern on the aniline and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
33587-51-8 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-12-13-7-8-15-12/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
MMATURVZOLHANI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1NC2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


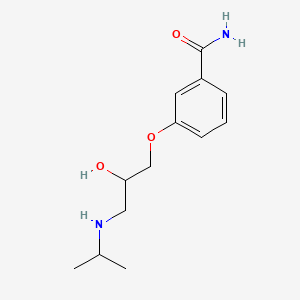
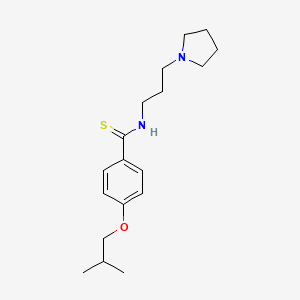
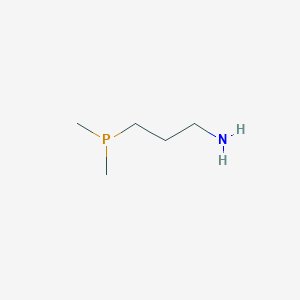
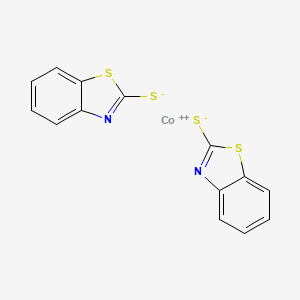

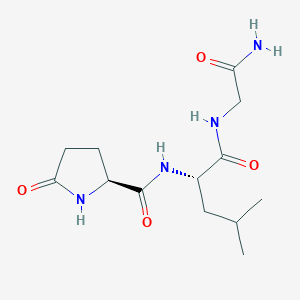
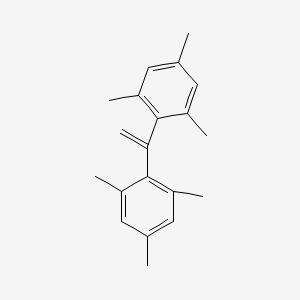

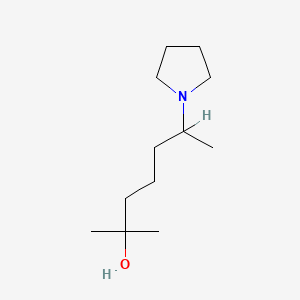

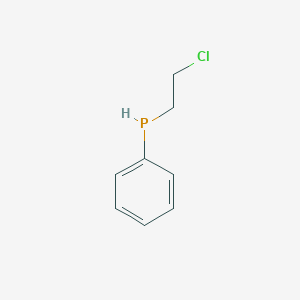
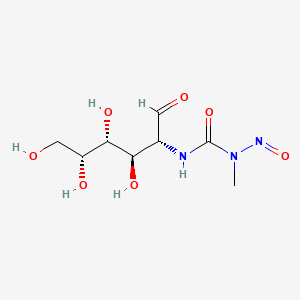
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
